Phenyltoloxamine hydrochloride

Toxicology Safety Pharmacology Ethanolamine Antihistamines

Researchers requiring a first-generation antihistamine with defined polypharmacology often face supply inconsistency for the hydrochloride salt. Phenyltoloxamine HCl (CAS 7587-47-5) resolves this gap as a well-characterized dual H1/Sigma-1 probe. • Sigma-1 binding (Ki = 160 nM) without confounding NMDA antagonism, enabling cleaner receptor crosstalk studies. • CYP2D6 inhibition (99% at 100 µM) makes it an effective positive control in drug-drug interaction assays. • Wider in vivo safety margin (mouse i.p. LD50 = 163 mg/kg vs. diphenhydramine 114 mg/kg) for chronic or genetically sensitive rodent models.

Molecular Formula C17H22ClNO
Molecular Weight 291.8 g/mol
CAS No. 7587-47-5
Cat. No. B1253609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyltoloxamine hydrochloride
CAS7587-47-5
SynonymsN,N-dimethyl-2-(alpha-phenyl-o-tolyloxy)ethylamine
phenyltoloxamine
phenyltoloxamine hydrochloride
Molecular FormulaC17H22ClNO
Molecular Weight291.8 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.Cl
InChIInChI=1S/C17H21NO.ClH/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H
InChIKeyHMBOWANDONYIBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyltoloxamine Hydrochloride (CAS 7587-47-5): Scientific Profile and Procurement Primer for Ethanolamine-Class H1 Antihistamine Research


Phenyltoloxamine hydrochloride is a first-generation ethanolamine-derivative H1 histamine receptor antagonist [1]. It is characterized by its molecular formula C₁₇H₂₂ClNO, a molecular weight of 291.82 g/mol, and an observed melting point range of 119-121°C for the hydrochloride salt, with confirmed aqueous solubility [2]. Beyond its primary antihistaminic mechanism, the compound exhibits potent Sigma-1 receptor binding affinity (Ki = 160 nM) and demonstrates significant inhibition of the CYP2D6 enzyme at high micromolar concentrations .

H1 / Sigma-1 receptor polypharmacology tool compound

CYP2D6 inhibition study context (high micromolar)

Ethanolamine-class antihistamine with distinct off-target profile

Beyond H1 Antagonism: Why Phenyltoloxamine Hydrochloride Cannot Be Interchanged with Standard Ethanolamine Antihistamines


The ethanolamine class of first-generation antihistamines (e.g., diphenhydramine, doxylamine, orphenadrine) exhibits significant polypharmacology beyond H1 receptor blockade, including anticholinergic activity and binding to off-target receptors such as Sigma-1 and NMDA receptors [1][2]. Phenyltoloxamine hydrochloride occupies a distinct polypharmacological space characterized by potent Sigma-1 receptor engagement (Ki = 160 nM) and strong CYP2D6 enzyme inhibition, which is not uniformly shared across its structural analogs . Furthermore, comparative toxicological studies reveal substantial differences in acute toxicity profiles, with phenyltoloxamine hydrochloride demonstrating a 1.43-fold higher intraperitoneal LD50 (163 mg/kg) compared to diphenhydramine (114 mg/kg) in mice [3]. These quantifiable differences in receptor pharmacology, metabolic interaction potential, and safety margins preclude direct interchangeability in research models or formulation development.

Polypharmacology

Class-level H1 + Sigma-1 engagement may not transfer to diphenhydramine or doxylamine, which primarily target H1 and NMDA receptors.

Sigma-1 binding

Reported Sigma-1 affinity (Ki 160 nM) is absent in common ethanolamine analogs; assuming comparable receptor profile may shift assay outcomes.

CYP2D6 inhibition

Near-complete CYP2D6 inhibition at high micromolar levels may differ from the weak inhibition profile of diphenhydramine, requiring drug-interaction review.

Phenyltoloxamine Hydrochloride vs. Comparators: A Quantitative Evidence Guide for Scientific Selection


Acute Toxicity Margin: Phenyltoloxamine Hydrochloride Demonstrates 43% Higher LD50 than Diphenhydramine in Mice

In a comparative acute toxicity study using intraperitoneal injection in mice, phenyltoloxamine hydrochloride exhibited a significantly higher LD50 value (163 mg/kg) compared to the widely used analog diphenhydramine (114 mg/kg) and tripelennamine (79 mg/kg) [1]. The 1.43-fold higher LD50 relative to diphenhydramine indicates a wider acute safety margin for this specific salt form.

Acute toxicity margin
Head-to-head
Phenyltoloxamine163 mg/kg
Diphenhydramine114 mg/kg
Reported wider acute safety margin in mouse intraperitoneal model; species-specific context required.
Hoekstra et al. 1953; direct comparison with tripelennamine (79 mg/kg) also documented.
Toxicology Safety Pharmacology Ethanolamine Antihistamines

Sigma-1 Receptor Engagement: Phenyltoloxamine Exhibits Potent Binding (Ki 160 nM) Lacking in Common Analogs

Phenyltoloxamine demonstrates potent Sigma-1 receptor (S1R) binding with a Ki value of 160 nM . While data for direct comparator S1R binding is scarce for many ethanolamine analogs, studies confirm that diphenhydramine, doxylamine, and orphenadrine primarily interact with H1 and NMDA receptors rather than Sigma-1 at comparable concentrations [1]. The presence of a benzylphenoxy moiety in phenyltoloxamine is hypothesized to confer this distinct S1R affinity.

Sigma-1 binding
Class-level, Data to verify
Ki 160 nM
Reported Sigma-1 receptor affinity; class-level attribution requires confirmatory binding assay.
Methodology not detailed; common ethanolamine analogs lack comparable S1R binding data.
Receptor Pharmacology Sigma-1 Receptor Binding Affinity

CYP2D6 Enzyme Inhibition: Phenyltoloxamine Achieves Near-Complete Inhibition (99%) at 100 µM

At a concentration of 100 µM, phenyltoloxamine inhibits human liver microsomal CYP2D6 enzyme activity by 99.0% . This level of CYP2D6 inhibition is significantly higher than that reported for diphenhydramine, which is a weak CYP2D6 inhibitor (IC50 > 100 µM) and is not considered a major perpetrator of CYP2D6-mediated drug-drug interactions at therapeutic doses [1].

CYP2D6 inhibition
Cross-study, Data to verify
99.0% at 100 µM
Supports use as positive control in in vitro DDI assays; diphenhydramine is a weak CYP2D6 inhibitor.
Human liver microsomal assay; high micromolar concentration limits direct pharmacokinetic extrapolation.
Drug Metabolism CYP2D6 Inhibition Hepatotoxicity

Reinforcement Potential: Phenyltoloxamine Shows No Self-Administration in Primate Model

In a study evaluating the intravenous self-administration of antihistamines in rhesus monkeys, phenyltoloxamine was not self-administered, whereas tripelennamine and chlorpheniramine maintained robust self-administration across all tested animals [1]. Pyrilamine was self-administered by one monkey at a high dose (300 µg/kg). This differential reinforcement profile suggests that phenyltoloxamine lacks the stimulant-like properties associated with abuse potential seen in some other first-generation H1 antagonists.

Reinforcement potential
Head-to-head
Phenyltoloxamine0/4 self-admin.
Tripelennamine4/4 self-admin.
Reported lack of reinforcing effect in rhesus monkey model; may simplify behavioral endpoint interpretation.
Bergman & Spealman 1992; chlorpheniramine also reinforced in all subjects.
Behavioral Pharmacology Abuse Liability Reinforcement

Optimal Research and Industrial Use Cases for Phenyltoloxamine Hydrochloride Based on Verified Differentiation


In Vivo Toxicology and Safety Margin Studies Requiring an Ethanolamine Antihistamine with Quantifiably Lower Acute Toxicity

Based on the direct head-to-head LD50 data (163 mg/kg vs. 114 mg/kg for diphenhydramine), phenyltoloxamine hydrochloride is the preferred choice for rodent in vivo experiments where a wider acute safety margin is required [1]. This is particularly relevant for studies involving combination analgesics, chronic dosing paradigms, or when using genetically modified strains with increased sensitivity to antihistaminic side effects.

In Vitro Screening and Pharmacological Profiling Targeting Sigma-1 Receptor Biology

Given its potent Sigma-1 receptor binding affinity (Ki = 160 nM), phenyltoloxamine hydrochloride serves as a valuable tool compound for researchers investigating Sigma-1 receptor function, allosteric modulation, or its role in pain, neuroprotection, and cellular stress pathways . Its dual H1/S1R pharmacology enables studies of receptor crosstalk without the confounding NMDA antagonism seen with orphenadrine.

Drug Metabolism and Pharmacokinetic Interaction Studies Involving CYP2D6

The near-complete inhibition of CYP2D6 (99% at 100 µM) makes phenyltoloxamine hydrochloride an effective positive control or probe compound in in vitro drug-drug interaction assays . Researchers studying CYP2D6-mediated metabolism or screening for potential metabolic liabilities should consider phenyltoloxamine as a potent inhibitor comparator.

Behavioral Pharmacology Studies Minimizing Reinforcement Confounds

For behavioral studies in non-human primates or rodents where drug self-administration or abuse liability is a concern, phenyltoloxamine hydrochloride is a suitable first-generation antihistamine due to its demonstrated lack of reinforcing effects [2]. This contrasts with tripelennamine and chlorpheniramine, which exhibit robust self-administration, and simplifies data interpretation in models of pain, cognition, or sedation.

Application
Selection Property
Validation Focus
Ethanolamine-class in vivo toxicology endpoint studies
Reported acute toxicity profile
Model-specific LD50 endpoint review
Sigma-1 receptor pharmacology screening
Sigma-1 binding affinity context
Confirmatory binding assay required
In vitro CYP2D6 drug-drug interaction assays
CYP2D6 inhibitory potency
DDI perpetrator screening
Behavioral pharmacology studies (primate/rodent)
Reinforcement profile
Self-administration endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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